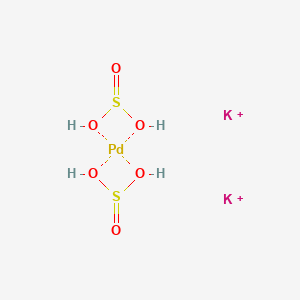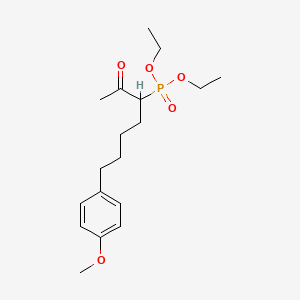
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate is an organic compound that belongs to the class of esters. It is synthesized through the esterification of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol with adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate typically involves the esterification reaction between 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and adipic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, esters, ethers.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties.
Biology: The compound is used in the development of biodegradable materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential use in the formulation of pharmaceutical excipients and as a component in controlled-release drug delivery systems.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in enhanced mechanical strength and stability. In biological systems, the compound’s ester groups can undergo hydrolysis, releasing the active components that interact with cellular targets, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl adipate can be compared with other similar compounds such as:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Trimethylolpropane: Another compound with a similar structure, used in the production of polyesters and polyurethanes.
Adipic acid: A key reactant in the synthesis of this compound, widely used in the production of nylon and other polymers.
The uniqueness of this compound lies in its ability to form highly cross-linked polymers with superior mechanical properties, making it a valuable compound in various industrial and scientific applications.
Propiedades
Número CAS |
94110-05-1 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
3-ethyl-3-(hydroxymethyl)-1,5-dioxacycloundecane-6,11-dione |
InChI |
InChI=1S/C12H20O5/c1-2-12(7-13)8-16-10(14)5-3-4-6-11(15)17-9-12/h13H,2-9H2,1H3 |
Clave InChI |
RNADTQNGMQIJIS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)CCCCC(=O)OC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)




